molecular formula C16H16N2O4 B1266557 Dibenzyl hydrazine-1,2-dicarboxylate CAS No. 5394-50-3

Dibenzyl hydrazine-1,2-dicarboxylate

Cat. No. B1266557
CAS RN: 5394-50-3
M. Wt: 300.31 g/mol
InChI Key: UEYMRBONTZTXQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzyl hydrazine-1,2-dicarboxylate and related compounds involves various chemical reactions, including condensation and hydrazination. A notable example includes the synthesis of N,N'-di(2-hydroxybenzylidene)hydrazine, where specific characterization techniques such as X-ray crystallography are employed to confirm the structure of synthesized compounds (Saeed, Rashid, & Mohamed, 2017). Another approach detailed the transformation of hydrazinecarboxamide derivatives through C-demethylation and amino shifts, highlighting the versatility of hydrazine-based syntheses (Sennappan, Skariyachan, Managutti, & Gunaga, 2020).

Molecular Structure Analysis

Investigations into the molecular structure of compounds related to dibenzyl hydrazine-1,2-dicarboxylate reveal intricate details about their spatial configuration. For instance, N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine demonstrates significant hydrogen bonding interactions, which are crucial for understanding the compound's stability and reactivity (Tunç, Tezcan, Saǧlam, & Dilek, 2014).

Chemical Reactions and Properties

Chemical reactions involving dibenzyl hydrazine-1,2-dicarboxylate derivatives, such as intramolecular amination, highlight the compound's reactivity and potential for creating diverse molecular architectures. For example, the efficient synthesis of 1-aryl-1H-indazoles from 1-aryl-2-(2-nitrobenzylidene)hydrazines showcases the compound's versatility in organic synthesis (Esmaeili-Marandi, Saeedi, Mahdavi, Yavari, Foroumadi, & Shafiee, 2014).

Physical Properties Analysis

Studies on related compounds provide insights into their physical properties, such as crystalline structure and thermal stability, essential for practical applications. The physical properties of these compounds can be inferred from detailed crystallographic studies and spectroscopic analyses, which help in understanding their stability and potential uses.

Chemical Properties Analysis

The chemical properties of dibenzyl hydrazine-1,2-dicarboxylate derivatives, including reactivity patterns and functional group transformations, are critical for their application in synthetic chemistry. The reductive cleavage of N-N bonds in dibenzyl-1-alkylhydrazine-1,2-dicarboxylates, for example, reveals important aspects of their chemical behavior and potential for generating novel compounds (Dey, Gadakh, Ahuja, Kamble, & Sudalai, 2016).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis and Biological Evaluation : Dibenzyl hydrazine-1,2-dicarboxylate derivatives, such as 2-dibenzyl amino 1,3,4-oxadiazoles, thiadiazoles, and 1,2,4-triazoles, are synthesized from dibenzyl amine. These compounds have been tested against various types of bacteria, indicating potential applications in antimicrobial studies (Daoud & Ismmaeel, 2013).

  • Cleavage Reactions : Dibenzyl hydrazine-1,2-dicarboxylate compounds are involved in ring cleavage reactions, such as those observed with 5-Arylidene-3-phenyl-2,4-thiazolidinediones. These reactions provide insights into chemical reaction mechanisms and the synthesis of new compounds (Raouf, Omar, & Habashy, 1973).

  • Synthesis of Biologically Active Compounds : N,N'-di(2-hydroxybenzylidene)hydrazine, a derivative of dibenzyl hydrazine-1,2-dicarboxylate, has been synthesized and characterized by X-ray crystallography, indicating its significance in the study of molecular structures and potential pharmaceutical applications (Saeed, Rashid, & Mohamed, 2017).

  • Unexpected Chemical Reactions : Studies have reported unexpected reactions involving dibenzyl hydrazine-1,2-dicarboxylate compounds, leading to the formation of new chemical entities such as benzalazine. Such findings are significant for understanding reaction mechanisms and developing novel synthetic pathways (Rozentsveig, Popov, Kondrashov, & Levkovskaya, 2009).

Biochemical and Pharmacological Studies

  • Enzyme Inhibition : Compounds derived from dibenzyl hydrazine-1,2-dicarboxylate have been studied for their ability to inhibit enzymes like decarboxylase of aromatic amino acids. This research is crucial for understanding biochemical pathways and developing therapeutic agents (Burkard, Gey, & Pletscher, 1964).

  • Reductive Cleavage in Pharmaceutical Synthesis : Palladium-catalyzed reductive cleavage of dibenzyl-1-alkylhydrazine-1,2-dicarboxylates has been employed in the synthesis of pharmaceutical compounds like (R)-sitagliptin, highlighting its role in drug development (Dey, Gadakh, Ahuja, Kamble, & Sudalai, 2016).

  • Fluorescent Chemosensor Development : Derivatives of dibenzyl hydrazine-1,2-dicarboxylate, such as Bis(2-hydroxybenzylidene)-[1,1'-biphenyl]-2,2'-dicarbohydrazide, have been used in the development of fluorescent chemosensors for metal ions. This application is significant in analytical chemistry and environmental monitoring (Hoque, Islam, Khan, Ghosh, Sekh, Hussain, & Alam, 2022).

properties

IUPAC Name

benzyl N-(phenylmethoxycarbonylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYMRBONTZTXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277669
Record name dibenzyl hydrazine-1,2-dicarboxylate
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Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl hydrazine-1,2-dicarboxylate

CAS RN

5394-50-3
Record name 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate
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Record name dibenzyl hydrazine-1,2-dicarboxylate
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Record name 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester
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Synthesis routes and methods I

Procedure details

Benzyl chloroformate (19.73 mL, 140 mmol) was added dropwise to a solution of hydrazine (2 mL, 63.7 mmol) in methanol (200 mL). Approximately half way through the addition, dropwise addition of a solution of sodium carbonate (14.86 g, 140 mmol) in water (150 mL) commenced. The resulting slurry was stirred for about 45 min before being filtered under suction, isolating a solid which was washed with ice water. The resulting filtrate was concentrated to remove the methanol, yielding a small quantity of solid material upon filtration. This solid material was again washed with ice water. The combined solids were recrystallized from straight toluene. The resulting white solid was dried in a vacuum oven at 60° C. for 5 hours. This yielded bis(phenylmethyl) 1,2-hydrazinedicarboxylate (13.74 g, 45.8 mmol, 71.8% yield) as a white crystalline solid.
Quantity
19.73 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium hydroxide (2.50 kg, 62.5 mol) in water (40 L) was charged into an 100 L reactor. Hydrazine hydrate (2.00 kg, 40 mol) and THF (8 L) were added into the above solution. The mixture solution was cooled at 0° C. A pre-prepared solution of Cbz-Cl (13.60 kg CbzCl, 61.99 mol) in 2 L THF was added dropwise to the solution while maintaining the temperature at 0° C. The reaction was allowed to stir for an additional 4 h and a solid precipitated from the solution. The solid was collected by filtration, which was suspended in toluene (5 L). The suspended solution was heated at 80° C., which became clear. The water in the crude product was removed completely under reflux using a Dean-Stark apparatus. The resulting solution was cooled to room temperature and the product precipitated. The product was obtained after filtration to afford bis(phenylmethyl) 1,2-hydrazinedicarboxylate (7.8 Kg, 26 mol, 65%) as a white solid.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Name
Quantity
40 L
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
13.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SH Ryu, J Ra, HM Ko - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
S−H activation reaction of thiols employing dibenzyl azodicarboxylate (DBAD) has been developed for the preparation of sulfenamides. The dehydrogenation of thiols and amines …
Number of citations: 9 onlinelibrary.wiley.com
X Fan, S Sayalero, MA Pericas - Advanced Synthesis & …, 2012 - Wiley Online Library
Polystyrene (PS)‐supported diphenylprolinol silyl ethers have been developed as highly active catalysts for the enantioselective α‐amination of aldehydes. Understanding the …
Number of citations: 78 onlinelibrary.wiley.com

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